Methyl[2-(2-methylphenoxy)ethyl]amine
Description
Methyl[2-(2-methylphenoxy)ethyl]amine is a secondary amine featuring a phenoxyethyl backbone with a methyl substituent on the aromatic ring at the ortho position and a methyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₇NO, with a molar mass of 179.26 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymer precursors. Its structure combines an ether linkage and an amine group, enabling diverse reactivity in nucleophilic substitutions, alkylations, and coordination chemistry.
Properties
IUPAC Name |
N-methyl-2-(2-methylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPZEOLYXHYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(2-methylphenoxy)ethyl]amine typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with methylamine under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same basic reactions as in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(2-methylphenoxy)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce simpler amines.
Scientific Research Applications
Methyl[2-(2-methylphenoxy)ethyl]amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving amine receptors and neurotransmitter analogs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[2-(2-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as amine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl[2-(2-methylphenoxy)ethyl]amine are compared below based on substituent variations, physicochemical properties, and applications.
Positional Isomers: Ortho vs. Meta Substitution
- Methyl[2-(3-methylphenoxy)ethyl]amine Structure: The methyl group on the phenoxy ring is at the meta position instead of ortho. Impact:
- Electronic Effects : The meta-methyl group exerts weaker electron-donating effects compared to the ortho isomer, altering the aromatic ring’s electronic density.
- Steric Hindrance : Reduced steric hindrance at the meta position may enhance reactivity in coupling reactions .
- Applications : Used in asymmetric catalysis and as intermediates in herbicide synthesis.
Halogen-Substituted Analogs
- {[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine Structure: Incorporates a chlorine atom at the para position of the phenoxy ring. Impact:
- Bioactivity : Enhanced antimicrobial and insecticidal properties due to halogenation .
- Applications : Explored in agrochemicals and bioactive molecule design.
Methoxy vs. Methyl Substituents
- 2-(2-Methoxyphenoxy)ethylamine Structure: Replaces the ortho-methyl group with a methoxy (-OCH₃) group. Impact:
- Basicity : The methoxy group’s electron-withdrawing nature decreases the amine’s basicity compared to the methyl-substituted analog.
- Solubility : Increased polarity improves aqueous solubility, advantageous in pharmaceutical formulations .
- Applications : Intermediate in antidepressant and antihypertensive drug synthesis.
Difluoromethoxy Derivatives
- {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine
- Structure : Features a difluoromethoxy (-OCF₂H) group on the aromatic ring.
- Impact :
- Metabolic Stability : Fluorine atoms enhance resistance to oxidative degradation, improving pharmacokinetic profiles.
- Lipophilicity : Increased lipophilicity facilitates blood-brain barrier penetration .
- Applications : CNS-targeting drug candidates and neuroprotective agents.
Trifluoromethoxy-Containing Analogs
- {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine
- Structure : Trifluoromethoxy (-OCF₃) substituent on the phenyl ring.
- Impact :
- Electronegativity : Strong electron-withdrawing effects reduce aromatic ring reactivity.
- Thermal Stability : Higher thermal stability due to C-F bonds .
- Applications : High-performance polymer additives and flame retardants.
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Methyl[2-(2-methylphenoxy)ethyl]amine, a compound with the chemical formula C10H15NO, has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings, case studies, and experimental data regarding its biological effects and mechanisms of action.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 200350-17-0
- Molecular Formula : C10H15NO
- Molecular Weight : 165.24 g/mol
The structure of this compound features a methyl group attached to a 2-(2-methylphenoxy)ethyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research has primarily focused on the following areas of biological activity:
- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Its structural similarity to other bioactive compounds suggests it may interact with bacterial enzymes, disrupting their function.
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity Evaluation
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 35.5 | Induction of apoptosis |
| HeLa | 49.9 | Cell cycle arrest (G2/M phase) |
| A549 | 23.2 | Inhibition of proliferation |
The mechanisms through which this compound exerts its biological effects have been explored in various studies:
- Induction of Apoptosis : Flow cytometry analyses have revealed that treatment with this compound leads to increased populations of early and late apoptotic cells, particularly in breast cancer models (MCF-7).
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, effectively halting their proliferation.
- Enzyme Inhibition : Similar compounds have been documented to inhibit specific enzymes associated with bacterial metabolism, suggesting that this compound may exhibit similar properties.
Case Studies
Recent studies have highlighted the compound's potential clinical applications:
- Breast Cancer Models : In studies using MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis.
- Hematological Improvements : Animal model studies indicate that administration of this compound may improve hematological parameters affected by chemotherapy, suggesting protective effects against myelosuppression.
Future Research Directions
Given the promising results regarding the biological activity of this compound, further research is warranted to explore:
- In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.
- Mechanistic Studies : To elucidate the precise molecular targets and pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure could enhance its potency and selectivity for specific targets.
Q & A
What are the established synthetic routes for Methyl[2-(2-methylphenoxy)ethyl]amine, and what are their mechanistic considerations?
Level: Basic
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Route 1: Reacting 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol, followed by conversion to the corresponding chloride (e.g., using thionyl chloride). The chloride intermediate reacts with methylamine under basic conditions to yield the target compound.
- Route 2: Reductive amination of 2-(2-methylphenoxy)acetaldehyde with methylamine using catalysts like sodium cyanoborohydride.
Mechanistic considerations include steric hindrance from the 2-methylphenoxy group, which may slow nucleophilic substitution. Solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) significantly influence reaction rates .
How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Level: Advanced
Answer:
Optimization strategies include:
- Catalyst Screening: Palladium or nickel catalysts enhance reductive amination efficiency.
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.
- Temperature Control: Stepwise heating (e.g., 60°C for substitution, 25°C for amination) minimizes side reactions.
| Condition | Yield Range | Key Factor |
|---|---|---|
| THF, 40°C | 45–55% | Low steric hindrance |
| DMF, 60°C | 65–75% | Enhanced nucleophilicity |
| NaBH₃CN, MeOH | 70–80% | Reductive efficiency |
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.5–3.8 ppm (OCH₂CH₂N), and δ 2.4–2.6 ppm (N–CH₃).
- ¹³C NMR: Signals at 155–160 ppm (C–O) and 45–50 ppm (N–CH₃).
- FT-IR: Stretching vibrations at 1250 cm⁻¹ (C–O–C) and 3350 cm⁻¹ (N–H).
- Mass Spectrometry: Molecular ion peak at m/z 179 (M⁺) .
How can discrepancies in NMR data for this compound derivatives be resolved?
Level: Advanced
Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR: Identifies dynamic processes (e.g., rotation about the OCH₂CH₂N bond).
- DFT Calculations: Predict chemical shifts using software like Gaussian or ORCA. For example, B3LYP/6-31G(d) models align with experimental δ values within ±0.2 ppm .
- COSY and HSQC: Resolve overlapping signals by correlating proton and carbon environments.
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level: Basic
Answer:
- Enzyme Inhibition Assays: Test against monoamine oxidases (MAOs) using fluorometric methods.
- Cell Viability Assays: MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor Binding Studies: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?
Level: Advanced
Answer:
- Core Modifications: Vary the methyl group on the phenoxy ring (e.g., 3-methyl vs. 4-methyl) to assess steric/electronic effects.
- Side Chain Elongation: Introduce substituents (e.g., fluorine, hydroxyl) on the ethylamine chain.
- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Example derivatives from related compounds (e.g., 490-M18 in ) show enhanced activity with electron-withdrawing groups .
What computational methods are employed to model the electronic structure of this compound?
Level: Basic
Answer:
- Density Functional Theory (DFT): B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV).
- Molecular Dynamics (MD): Simulates solvation effects in water or lipid bilayers.
- NBO Analysis: Identifies hyperconjugative interactions (e.g., n→σ* for C–O bonds) .
How can molecular docking studies predict the interaction of this compound with biological targets?
Level: Advanced
Answer:
- Target Selection: Prioritize proteins with hydrophobic binding pockets (e.g., MAO-A, β-adrenergic receptors).
- Docking Software: AutoDock Vina or Glide with flexible ligand settings.
- Validation: Compare docking scores (e.g., ΔG = −8.2 kcal/mol for MAO-A) with experimental IC₅₀ values. A study on related compounds ( ) demonstrated strong π-π stacking with tyrosine residues .
How should researchers address contradictory solubility data for this compound in different solvents?
Level: Advanced
Answer:
- Solubility Parameter Analysis: Use Hansen parameters (δD, δP, δH) to identify mismatches. For example, δTotal ≈ 18 MPa¹/² correlates with solubility in chloroform.
- Co-solvent Systems: Ethanol-water mixtures (70:30 v/v) improve aqueous solubility by 30%.
- Thermodynamic Profiling: Measure ΔH and ΔS of dissolution via calorimetry .
What strategies mitigate degradation of this compound under experimental conditions?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
